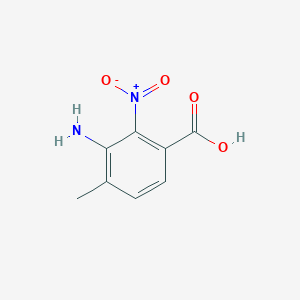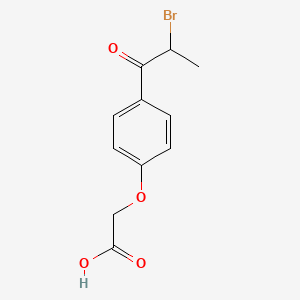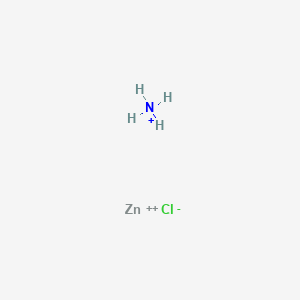
Azanium;ZINC;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;ZINC;chloride, commonly known as zinc chloride, is an inorganic chemical compound composed of zinc and chlorine. It is represented by the chemical formula ZnCl₂. Zinc chloride is a white, crystalline solid that is highly soluble in water. It is hygroscopic, meaning it can absorb moisture from the environment. This compound is used in various industrial applications, including textile processing, metallurgical fluxes, and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc chloride can be prepared through several synthetic routes:
Direct Reaction: Zinc metal reacts with hydrochloric acid to produce zinc chloride and hydrogen gas[ \text{Zn} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2 ]
Reaction with Zinc Sulfide: Hydrochloric acid reacts with zinc sulfide to form zinc chloride and hydrogen sulfide[ \text{ZnS} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, zinc chloride is often produced by evaporating the aqueous solution formed in various reactions. The anhydrous form can be obtained by heating the hydrated form to remove water .
Análisis De Reacciones Químicas
Types of Reactions
Zinc chloride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Zinc chloride can participate in redox reactions, where it acts as a source of zinc ions.
Substitution Reactions: Zinc chloride can react with other compounds to form new products through substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc chloride can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: Zinc chloride reacts with sodium hydroxide to form zinc hydroxide and sodium chloride[ \text{ZnCl}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaCl} ]
Major Products Formed
Zinc Hydroxide: Formed in substitution reactions with bases.
Zinc Oxide: Formed upon heating zinc hydroxide.
Aplicaciones Científicas De Investigación
Zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a dehydrating agent.
Biology: Plays a role in the synthesis of proteins, fats, and cholesterol.
Medicine: Used in total parenteral nutrition to maintain zinc levels and prevent deficiency syndromes.
Industry: Employed in textile processing, metallurgical fluxes, and as a flux for soldering metals.
Mecanismo De Acción
Zinc chloride exerts its effects through several mechanisms:
Catalytic Role: Zinc ions act as cofactors in many enzymatic reactions, facilitating catalytic processes.
Structural Role: Zinc ions help stabilize the structure of proteins and other biomolecules.
Regulatory Role: Zinc ions regulate various cellular processes, including gene expression and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc Fluoride (ZnF₂)
- Zinc Bromide (ZnBr₂)
- Zinc Iodide (ZnI₂)
Uniqueness
Zinc chloride is unique due to its high solubility in water and its hygroscopic nature. Unlike zinc fluoride, bromide, and iodide, zinc chloride is more commonly used in industrial applications due to its availability and reactivity .
Propiedades
Número CAS |
52628-25-8 |
|---|---|
Fórmula molecular |
ClH4NZn+ |
Peso molecular |
118.9 g/mol |
Nombre IUPAC |
azanium;zinc;chloride |
InChI |
InChI=1S/Cl.H3N.Zn/h;1H3;/p+1 |
Clave InChI |
PTENJNIBULCQNG-UHFFFAOYSA-O |
SMILES |
[NH4+].[Cl-].[Zn+2] |
SMILES canónico |
[NH4+].[Cl].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


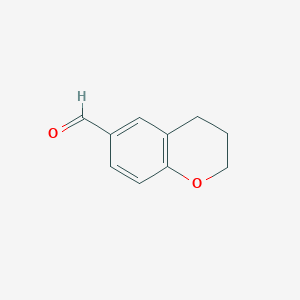

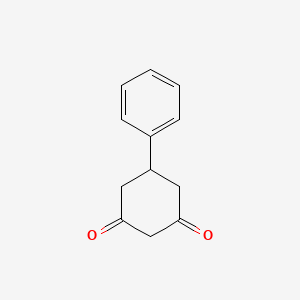

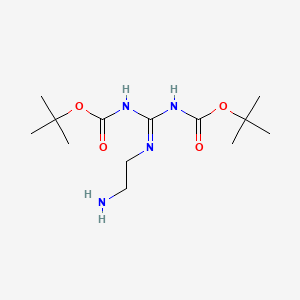
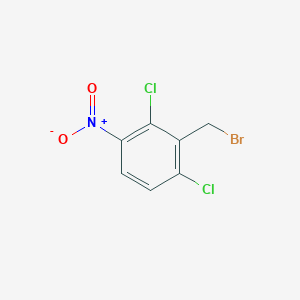
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)
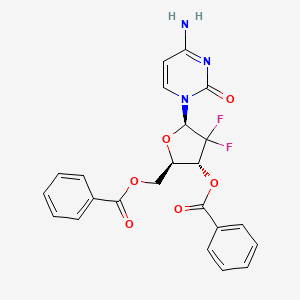
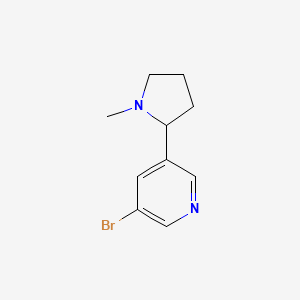
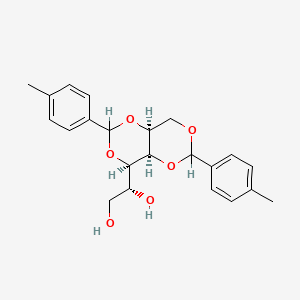
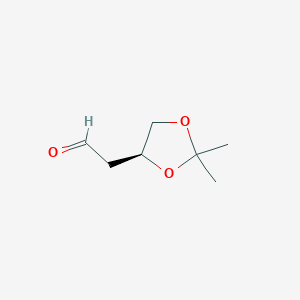
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
